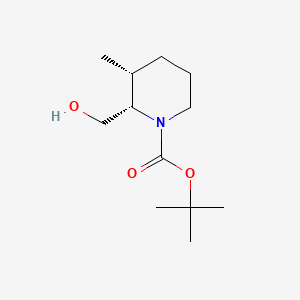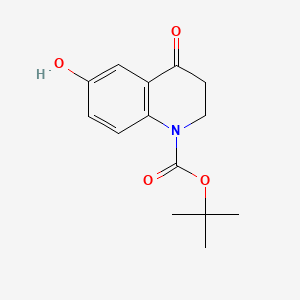![molecular formula C19H25F3N4O2 B6606003 N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid CAS No. 2253644-42-5](/img/structure/B6606003.png)
N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid (NAMPGTFA) is an organic compound consisting of a guanidine group that is covalently linked to two adamantyl groups and two pyridine rings. It is a small molecule that has been used in a variety of scientific research applications, including as a synthetic inhibitor of protein kinases and as an imaging agent for positron emission tomography (PET).
Aplicaciones Científicas De Investigación
N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid has been used in a variety of scientific research applications. It has been used as a synthetic inhibitor of protein kinases, which are enzymes that regulate the activity of proteins in cells. It has also been used as an imaging agent for positron emission tomography (PET) to study the structure and function of the brain.
Mecanismo De Acción
N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid is a small molecule inhibitor of protein kinases. It binds to the active site of the enzyme, blocking its ability to phosphorylate proteins and thus inhibiting its activity. It has also been shown to bind to the active sites of other enzymes, such as phosphodiesterases and protein phosphatases, and to modulate their activity.
Biochemical and Physiological Effects
N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid has been shown to inhibit the activity of protein kinases in vitro, and to modulate the activity of other enzymes in vitro and in vivo. In addition, it has been shown to have an anti-inflammatory effect in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid is a small molecule that is relatively easy to synthesize and that has been used in a variety of scientific research applications. It is a potent inhibitor of protein kinases, and it has been used to study the structure and function of the brain. However, it is not suitable for use in humans due to its potential toxicity.
Direcciones Futuras
N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid has a wide range of potential applications in scientific research. It could be used to study the structure and function of enzymes, to develop inhibitors of protein kinases and other enzymes, to develop imaging agents for PET scanning, and to study the mechanisms of disease. It could also be used in drug discovery and development, to develop new drugs for the treatment of diseases. In addition, it could be used in the development of new diagnostic tests for the early detection of diseases.
Métodos De Síntesis
N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid is synthesized by reacting adamantyl bromide with 2-amino-4-methylpyridine in the presence of triethylamine, then reacting the resulting product with trifluoroacetic anhydride. The reaction yields N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid as the main product, with minor amounts of byproducts.
Propiedades
IUPAC Name |
2-(2-adamantylmethyl)-1-pyridin-2-ylguanidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4.C2HF3O2/c18-17(21-16-3-1-2-4-19-16)20-10-15-13-6-11-5-12(8-13)9-14(15)7-11;3-2(4,5)1(6)7/h1-4,11-15H,5-10H2,(H3,18,19,20,21);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWDUZCAJTZVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CN=C(N)NC4=CC=CC=N4.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B6605937.png)
![4-chloro-N-[2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605943.png)




![[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride](/img/structure/B6605981.png)
![{1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol](/img/structure/B6605987.png)


![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)


